molecular formula C11H14N4O3S B2455148 3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034207-23-1

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2455148
CAS No.: 2034207-23-1
M. Wt: 282.32
InChI Key: HXPVHQRTSOBEOG-UHFFFAOYSA-N
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Description

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrazine-2-carbonitrile core, a privileged scaffold in the design of kinase inhibitors , linked via an ether bridge to a pyrrolidin-3-yl group which is further functionalized with an ethylsulfonyl moiety. The nitrile group is a key pharmacophore, often serving as a hydrogen bond acceptor to interact with key amino acid residues in enzyme active sites, such as threonine in kinases, or acting as a bioisostere for carbonyl groups . The ethylsulfonyl group is an electrophilic motif that can enhance plasma protein binding and improve pharmacokinetic properties . Compounds with this specific structural framework are frequently investigated as potent inhibitors of various kinase targets, including Checkpoint Kinase 1 (CHK1) , and have shown promise in preclinical studies for the treatment of cancers, including breast cancer, leukemia, and lymphomas . The constrained pyrrolidine ring introduces conformational rigidity, potentially optimizing binding affinity to hydrophobic pockets in protein targets, while the oxypyrazine linkage provides synthetic flexibility for further derivatization in structure-activity relationship (SAR) studies . This product is intended for research applications such as in vitro biological screening, lead optimization, and mechanistic studies. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-(1-ethylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-2-19(16,17)15-6-3-9(8-15)18-11-10(7-12)13-4-5-14-11/h4-5,9H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPVHQRTSOBEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the nitrile group through a nucleophilic substitution reaction. The ethylsulfonyl-pyrrolidine moiety can be attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfonyl group (-SO₂C₂H₅) undergoes oxidation under specific conditions. While direct experimental data for this compound is limited, analogous sulfonamide derivatives are known to form sulfonic acids or sulfones upon oxidation with strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reaction Conditions Products Relevant Source
Oxidation of ethylsulfonyl groupH₂O₂, acidic conditionsSulfonic acid derivative

Nucleophilic Substitution at the Nitrile Group

The nitrile (-CN) group is susceptible to hydrolysis, reduction, and nucleophilic substitution. Acidic or basic hydrolysis converts it to a carboxylic acid (-COOH) or amide (-CONH₂), respectively. Reduction with lithium aluminum hydride (LiAlH₄) yields a primary amine (-CH₂NH₂).

Reaction Conditions Products Relevant Source
Hydrolysis (acidic)HCl/H₂O, heatPyrazine-2-carboxylic acid
Hydrolysis (basic)NaOH/H₂OPyrazine-2-carboxamide
ReductionLiAlH₄, THFPyrazine-2-methylamine

Coupling Reactions Involving the Pyrazine Ring

The pyrazine ring participates in palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position of the pyrazine, leveraging the electron-withdrawing nitrile group to activate the ring .

Reaction Conditions Products Relevant Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Aryl-pyrazine derivatives

Functionalization of the Pyrrolidine Moiety

The ethylsulfonyl-pyrrolidine group undergoes nucleophilic substitution at the sulfonamide nitrogen. For example, alkylation or acylation reactions can modify the pyrrolidine’s substituents, altering steric and electronic properties .

Reaction Conditions Products Relevant Source
AlkylationR-X, K₂CO₃, DMFN-Alkylated pyrrolidine derivatives

Electrophilic Aromatic Substitution (EAS)

The pyrazine ring’s electron-deficient nature directs electrophiles to the 5-position. Nitration or halogenation reactions are feasible, though experimental validation is required.

Reaction Conditions Products Relevant Source
NitrationHNO₃/H₂SO₄5-Nitro-pyrazine derivative

Metallation and Subsequent Reactions

The nitrile group facilitates lithiation at the pyrazine’s 3-position using LDA (lithium diisopropylamide). The resulting organolithium intermediate reacts with electrophiles (e.g., aldehydes, alkyl halides) .

Reaction Conditions Products Relevant Source
LithiationLDA, THF, -78°C3-Substituted pyrazine derivatives

Biological Derivatization

The compound serves as a precursor in medicinal chemistry. For instance, replacing the nitrile with a bioisostere (e.g., tetrazole) enhances pharmacokinetic properties. Such modifications are common in kinase inhibitor design .

Key Considerations:

  • Reaction Yields : Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for industrial scalability.

  • Regioselectivity : The nitrile group strongly influences reaction sites on the pyrazine ring .

  • Stability : The ethylsulfonyl group may hydrolyze under prolonged acidic/basic conditions, requiring careful pH control.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl-pyrrolidine moiety may enhance its binding affinity and specificity for certain targets, while the pyrazine ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the ethylsulfonyl-pyrrolidine moiety and the pyrazine ring makes it a versatile compound for various applications.

Biological Activity

3-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that combines a pyrazine ring with a pyrrolidine moiety linked through an ethylsulfonyl group. This structure endows the compound with unique biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C12H15N5O2S\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Intermediate : The pyrrolidine ring is synthesized via cyclization reactions.
  • Introduction of Ethylsulfonyl Group : This is achieved through sulfonylation reactions using ethylsulfonyl chloride.
  • Coupling with Pyrazine : A nucleophilic substitution reaction is employed to couple the pyrrolidine derivative with a pyrazine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the pyrazine ring can participate in π-π stacking interactions, stabilizing the compound-target complex.

Pharmacological Properties

Research indicates that derivatives of pyrazine and pyrrolidine exhibit various pharmacological activities, including:

  • Antitumor Activity : Some studies have shown that pyrazine derivatives possess significant anti-cancer properties, inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory effects by modulating pathways involved in inflammation .
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent .

Antitumor Activity

In a study examining the effects of various pyrazine derivatives on cancer cell lines, compounds similar to this compound showed IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of pyrazole derivatives, revealing that certain modifications to the pyrazine structure resulted in enhanced activity against inflammatory markers in vitro. This suggests that similar modifications could be beneficial for improving the biological activity of this compound .

Data Summary Table

Biological ActivityMechanismReference
AntitumorInduces apoptosis and cell cycle arrest
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialInhibits growth of bacteria/fungi

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